Cas no 2171983-38-1 (2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid)
2171983-38-1 structure
Product Name:2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid
CAS-nummer:2171983-38-1
MF:C28H26N2O5
MW:470.516447544098
CID:6448205
PubChem ID:165482949
Update Time:2025-05-20
2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid
- 2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid
- 2171983-38-1
- EN300-1480681
-
- Inchi: 1S/C28H26N2O5/c31-26(32)16-30(15-18-9-10-18)27(33)19-11-13-20(14-12-19)29-28(34)35-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,11-14,18,25H,9-10,15-17H2,(H,29,34)(H,31,32)
- InChI-sleutel: CKIUJAWWAKNWSQ-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC(=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CC1CC1
Berekende eigenschappen
- Exacte massa: 470.18417193g/mol
- Monoisotopische massa: 470.18417193g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 753
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 95.9Ų
2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480681-1.0g |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1480681-50mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-100mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-250mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-500mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-1000mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-2500mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-5000mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1480681-10000mg |
2-[N-(cyclopropylmethyl)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido]acetic acid |
2171983-38-1 | 10000mg |
$14487.0 | 2023-09-28 |
2-N-(cyclopropylmethyl)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamidoacetic acid Gerelateerde literatuur
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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